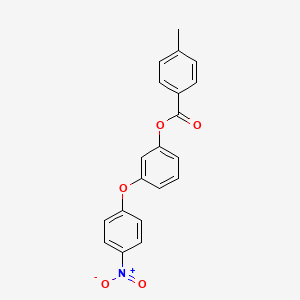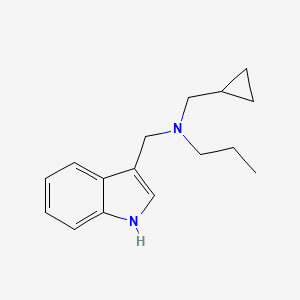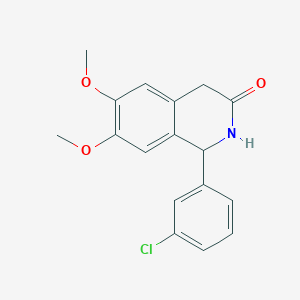
(2,5-difluorobenzyl)(4-methoxyphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-difluorobenzyl)(4-methoxyphenyl)amine, also known as DF-MPAA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DF-MPAA belongs to the class of arylalkylamines and has been found to have various biological properties that make it a promising candidate for further study.
作用機序
The exact mechanism of action of (2,5-difluorobenzyl)(4-methoxyphenyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with various receptors in the body, including serotonin receptors and adrenergic receptors. These interactions may contribute to its cytotoxic and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential as a cancer treatment. This compound has also been found to have anti-inflammatory effects, which may contribute to its potential as a pain reliever. In addition, this compound has been shown to have effects on the cardiovascular system, with studies showing that it can cause vasodilation and decrease blood pressure.
実験室実験の利点と制限
(2,5-difluorobenzyl)(4-methoxyphenyl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a wide range of biological properties that make it a versatile compound for study. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on (2,5-difluorobenzyl)(4-methoxyphenyl)amine. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a pain reliever. Further studies are needed to determine its safety and efficacy in humans. In addition, this compound's antimicrobial properties make it a potential candidate for the development of new antibiotics, and further studies are needed to explore this potential.
合成法
(2,5-difluorobenzyl)(4-methoxyphenyl)amine can be synthesized through a multistep process involving the reaction of 2,5-difluorobenzyl chloride with 4-methoxyaniline. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product can be purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
(2,5-difluorobenzyl)(4-methoxyphenyl)amine has been found to have potential therapeutic applications in various areas of research. One such area is cancer treatment, where this compound has been shown to have cytotoxic effects on cancer cells. In addition, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have potential as a pain reliever, with studies showing that it has analgesic effects in animal models.
特性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-18-13-5-3-12(4-6-13)17-9-10-8-11(15)2-7-14(10)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNSXRCELDUFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)



![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)
![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)

![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)